Evolitrine
Overview
Description
Evolitrine is an innovative new synthetic compound developed by scientists in the field of biochemistry and pharmacology. It has been designed to act as a powerful and versatile tool in laboratory experiments, offering researchers a range of advantages over traditional methods of research. In
Scientific Research Applications
Anti-Inflammatory and Anti-Nociceptive Activities
Evolitrine, identified as a major alkaloid in Acronychia pedunculata leaves, has shown significant anti-inflammatory and analgesic activities. The study by Ratnayake et al. (2019) explored the acute anti-inflammatory effect of evolitrine and found it to be an active compound in reducing inflammation and pain. This finding corroborates the traditional use of A. pedunculata leaves in Sri Lankan medicine for treating inflammatory conditions. The anti-inflammatory action of evolitrine is mediated through its anti-histamine, anti-oxidant, and nitric oxide inhibitory activities (Ratnayake et al., 2019).
Alkaloid Content in Plants
Evolitrine is also found in other plants, such as Evodia littoralis Endl., contributing to the diversity of alkaloid content in various plant species. The research by Cooke and Haynes (1954) identified evolitrine in the bark and leaves of Evodia littoralis, highlighting the presence of this alkaloid across different plant species (Cooke & Haynes, 1954).
Therapeutic Potential
Another study by Saputri, Tjahjandarie, and Tanjung (2019) investigated the anticancer activity of evolitrine isolated from Melicope hookeri. They found that evolitrine demonstrated moderate activity against murine leukemia P-388 cells, indicating its potential in cancer therapy (Saputri et al., 2019).
properties
IUPAC Name |
4,7-dimethoxyfuro[2,3-b]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHMXOYRUTQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200325 | |
Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evolitrine | |
CAS RN |
523-66-0 | |
Record name | Evolitrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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